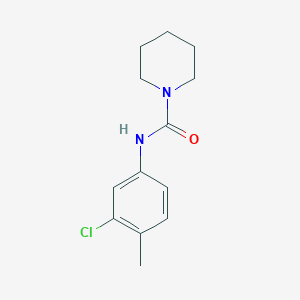
4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione, otherwise known as 4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione, is a chemical compound that has a wide range of scientific applications. It is a heterocyclic compound that is composed of an imidazole ring with a chlorine substituent and a thione group. This compound has been studied extensively due to its potential applications in a variety of fields, such as organic synthesis, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione has been studied extensively due to its potential applications in a variety of scientific fields. For example, it has been used as a starting material for the synthesis of various polymers, such as polyurethanes and polyimides. Additionally, it has been used in the synthesis of heterocyclic compounds, such as imidazoles and thiones, which have potential applications in drug discovery and development. Furthermore, this compound has been used as a catalyst for the synthesis of various organic compounds, such as alcohols and amines.
Mécanisme D'action
Target of Action
Similar compounds, such as 4-(4-chlorophenyl)imidazole, have been reported to interact with cytochrome p450 2b6 in humans .
Mode of Action
The interaction of this compound with its targets and the resulting changes are currently unknown .
Pharmacokinetics
Information about its bioavailability is also currently unavailable .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione in lab experiments is that it is relatively inexpensive and readily available. Additionally, this compound has a high yield and is relatively stable in a variety of conditions. However, this compound is toxic and should be handled with care. Additionally, it is important to note that this compound can react with a variety of other compounds, so it is important to take precautions when handling it.
Orientations Futures
The potential future directions for 4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione are numerous. For example, further research is needed to explore the potential applications of this compound in the treatment of various diseases. Additionally, further research is needed to explore the potential applications of this compound in the synthesis of various polymers and heterocyclic compounds. Additionally, further research is needed to explore the potential applications of this compound in the synthesis of various organic compounds. Finally, further research is needed to explore the potential mechanisms of action of this compound.
Méthodes De Synthèse
4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione can be synthesized from 4-chlorobenzaldehyde and 2-methyl-2,5-dihydro-1H-imidazole-5-thione using a two-step method. The first step involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid, to form the imidazole ring. The second step involves the oxidation of the imidazole ring to form the thione group. This synthesis method has been widely used in research due to its high yields and low cost.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2,2-dimethyl-1H-imidazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLAQGUVDPECSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)C(=N1)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)



![ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B6419873.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)
![1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one](/img/structure/B6419920.png)
![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)
![3-(2-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6419934.png)


![4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6419957.png)
